3-(4-tert-butylphenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole
CAS No.:
Cat. No.: VC16138187
Molecular Formula: C26H25Cl2N3OS
Molecular Weight: 498.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H25Cl2N3OS |
|---|---|
| Molecular Weight | 498.5 g/mol |
| IUPAC Name | 3-(4-tert-butylphenyl)-5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazole |
| Standard InChI | InChI=1S/C26H25Cl2N3OS/c1-26(2,3)19-8-5-17(6-9-19)24-29-30-25(31(24)21-11-13-22(32-4)14-12-21)33-16-18-7-10-20(27)15-23(18)28/h5-15H,16H2,1-4H3 |
| Standard InChI Key | XMKHWOMHQFFSLT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=C(C=C(C=C4)Cl)Cl |
Introduction
The compound 3-(4-tert-butylphenyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazole is a heterocyclic chemical entity belonging to the 1,2,4-triazole class. This structural framework is widely recognized for its biological and pharmacological relevance, particularly in the development of antimicrobial, antifungal, anticancer, and anti-inflammatory agents. The compound’s unique combination of functional groups—tert-butylphenyl, dichlorobenzyl sulfanyl, and methoxyphenyl moieties—suggests potential applications in medicinal chemistry and drug discovery.
Structural Features
The molecular structure of this compound integrates several key components:
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Triazole Core: The 1,2,4-triazole ring serves as the central scaffold.
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Substituents:
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A tert-butylphenyl group at position 3 contributes to hydrophobic interactions.
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A dichlorobenzyl sulfanyl group at position 5 enhances lipophilicity and may influence binding affinity with biological targets.
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A methoxyphenyl group at position 4 introduces electron-donating properties.
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These structural features are critical for its physicochemical properties and biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
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Formation of the Triazole Ring: Cyclization reactions between hydrazine derivatives and appropriate carboxylic acid derivatives.
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Functionalization: Introduction of the tert-butylphenyl and methoxyphenyl substituents via nucleophilic substitution or coupling reactions.
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Sulfanyl Substitution: Incorporation of the dichlorobenzyl sulfanyl group through thiol-based reactions.
Advanced techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and X-ray crystallography are used to confirm the structure.
Biological Activities
The compound’s diverse substituents suggest potential activity in various therapeutic areas:
| Activity Type | Mechanism/Target | Relevance |
|---|---|---|
| Antimicrobial | Inhibition of bacterial/fungal enzymes | Potential treatment for resistant infections |
| Anticancer | Interaction with kinases or DNA | Cytotoxicity against cancer cell lines |
| Anti-inflammatory | Inhibition of enzymes like COX or LOX | Reduction of inflammation pathways |
Studies on related triazole derivatives have demonstrated promising results in these domains.
Future Directions
To fully explore its potential:
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Conduct in vitro assays for antimicrobial, anticancer, and anti-inflammatory activities.
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Perform molecular docking studies to identify binding sites on target proteins.
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Evaluate its pharmacokinetics (absorption, distribution, metabolism, excretion) through animal models.
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Investigate potential toxicity using standard assays like Daphnia magna bioassays or cytotoxicity profiling.
This compound represents a promising candidate for further exploration in medicinal chemistry due to its versatile structural features and potential biological activities.
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